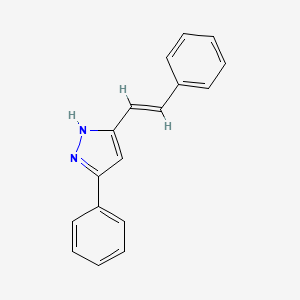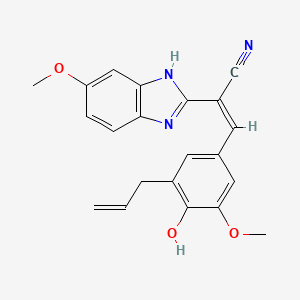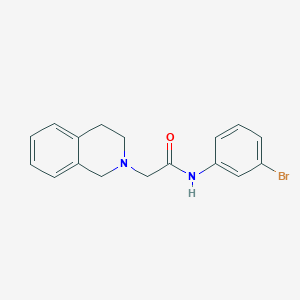
5-phenyl-3-(2-phenylvinyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-phenyl-3-(2-phenylvinyl)-1H-pyrazole, also known as P2VP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. P2VP is a heterocyclic compound that contains a pyrazole ring, a phenyl ring, and a vinyl group. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments, have been extensively studied.
Mécanisme D'action
The mechanism of action of 5-phenyl-3-(2-phenylvinyl)-1H-pyrazole is not fully understood, but studies suggest that it acts by modulating various signaling pathways. 5-phenyl-3-(2-phenylvinyl)-1H-pyrazole has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation, survival, and metabolism. 5-phenyl-3-(2-phenylvinyl)-1H-pyrazole also inhibits the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects
5-phenyl-3-(2-phenylvinyl)-1H-pyrazole has been shown to have various biochemical and physiological effects. It exhibits antioxidant activity by reducing oxidative stress and scavenging free radicals. 5-phenyl-3-(2-phenylvinyl)-1H-pyrazole also modulates the expression of various genes involved in cell proliferation, apoptosis, and inflammation. In addition, 5-phenyl-3-(2-phenylvinyl)-1H-pyrazole has been shown to improve lipid metabolism and reduce cholesterol levels in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
5-phenyl-3-(2-phenylvinyl)-1H-pyrazole has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high purity and yield. 5-phenyl-3-(2-phenylvinyl)-1H-pyrazole also exhibits low toxicity and has been shown to be well-tolerated in animal models. However, 5-phenyl-3-(2-phenylvinyl)-1H-pyrazole has some limitations, including its poor solubility in water and its limited bioavailability.
Orientations Futures
There are several future directions for the study of 5-phenyl-3-(2-phenylvinyl)-1H-pyrazole. One area of interest is the development of 5-phenyl-3-(2-phenylvinyl)-1H-pyrazole as a potential therapeutic agent for various diseases, including cancer, inflammation, and diabetes. Further studies are needed to elucidate the mechanism of action of 5-phenyl-3-(2-phenylvinyl)-1H-pyrazole and to optimize its pharmacokinetic properties. Additionally, the development of novel synthesis methods for 5-phenyl-3-(2-phenylvinyl)-1H-pyrazole could lead to the discovery of new derivatives with improved properties. Finally, the use of 5-phenyl-3-(2-phenylvinyl)-1H-pyrazole as a chemical probe for the study of various signaling pathways could provide valuable insights into the regulation of cellular processes.
Méthodes De Synthèse
5-phenyl-3-(2-phenylvinyl)-1H-pyrazole can be synthesized using different methods, including the reaction of 3-phenyl-1-propyne with phenylhydrazine and subsequent cyclization of the resulting product. Another method involves the reaction of 1-phenyl-3-(2-phenylvinyl)prop-2-en-1-one with hydrazine hydrate. These methods have been optimized to yield high purity and yield of 5-phenyl-3-(2-phenylvinyl)-1H-pyrazole.
Applications De Recherche Scientifique
5-phenyl-3-(2-phenylvinyl)-1H-pyrazole has been used in various scientific research applications, including as a potential anti-cancer agent, anti-inflammatory agent, and anti-diabetic agent. Studies have shown that 5-phenyl-3-(2-phenylvinyl)-1H-pyrazole inhibits the proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. 5-phenyl-3-(2-phenylvinyl)-1H-pyrazole also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress. Additionally, 5-phenyl-3-(2-phenylvinyl)-1H-pyrazole has been shown to lower blood glucose levels and improve insulin sensitivity in diabetic animal models.
Propriétés
IUPAC Name |
3-phenyl-5-[(E)-2-phenylethenyl]-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2/c1-3-7-14(8-4-1)11-12-16-13-17(19-18-16)15-9-5-2-6-10-15/h1-13H,(H,18,19)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYIXOEBJAWFCQC-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC(=NN2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC(=NN2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-acetylphenoxy)-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide](/img/structure/B6073163.png)
![methyl {3-oxo-1-[(3,6,7-trimethyl-1-benzofuran-2-yl)carbonyl]-2-piperazinyl}acetate](/img/structure/B6073171.png)
![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(2-nitrobenzyl)piperazine oxalate](/img/structure/B6073178.png)


![N-{3-[(2-ethyl-1-piperidinyl)carbonyl]phenyl}-2-methylpropanamide](/img/structure/B6073196.png)
![2-{[5-(2-chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-dibenzo[b,d]furan-3-ylacetamide](/img/structure/B6073209.png)
![5-{[5-(phenylthio)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6073214.png)
![N-[4-(4-quinolinylamino)phenyl]acetamide](/img/structure/B6073215.png)

![1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-methylbutyl)-3-piperidinecarboxamide](/img/structure/B6073248.png)
![(3'R*,4'R*)-1'-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B6073264.png)

![3-(methylthio)-11-propyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4'',3'':1',6']pyrimido[4',5':4,5]thieno[2,3-c]isoquinoline](/img/structure/B6073268.png)